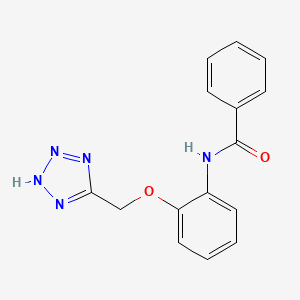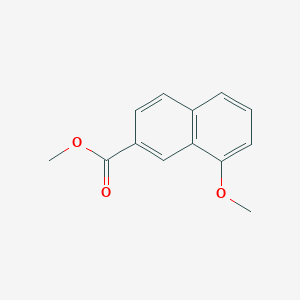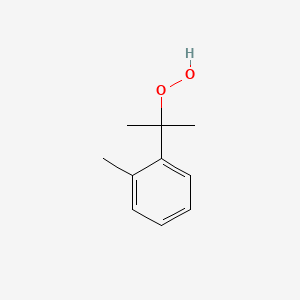
Hydroperoxide, 1-methyl-1-(methylphenyl)ethyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroperoxide, 1-methyl-1-(methylphenyl)ethyl, also known as cumene hydroperoxide, is an organic peroxide with the molecular formula C10H14O2. It is a colorless to pale yellow liquid that is used as an intermediate in the production of various chemicals. This compound is known for its role in the industrial synthesis of phenol and acetone through the cumene process.
準備方法
Synthetic Routes and Reaction Conditions
Hydroperoxide, 1-methyl-1-(methylphenyl)ethyl, is typically synthesized through the oxidation of cumene (isopropylbenzene) with oxygen. The reaction is carried out under controlled conditions to ensure the formation of the hydroperoxide without further oxidation to other products. The reaction can be represented as follows:
C6H5CH(CH3)2+O2→C6H5C(CH3)2OOH
Industrial Production Methods
In industrial settings, the production of this compound, involves the use of air or oxygen to oxidize cumene in the presence of a catalyst. The process is typically carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and minimize by-products.
化学反応の分析
Types of Reactions
Hydroperoxide, 1-methyl-1-(methylphenyl)ethyl, undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form phenol and acetone.
Reduction: It can be reduced to cumyl alcohol.
Decomposition: It can decompose to form radicals, which can initiate polymerization reactions.
Common Reagents and Conditions
Oxidation: The oxidation of this compound, to phenol and acetone is typically carried out using acid catalysts.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Decomposition: Decomposition can be induced by heat or light, leading to the formation of free radicals.
Major Products
Phenol: A major product formed from the oxidation of this compound.
Acetone: Another major product formed alongside phenol.
Cumyl Alcohol: Formed through the reduction of the hydroperoxide.
科学的研究の応用
Hydroperoxide, 1-methyl-1-(methylphenyl)ethyl, has several applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: It is studied for its role in oxidative stress and its effects on biological systems.
Medicine: Research is conducted on its potential use in drug synthesis and its effects on cellular processes.
Industry: It is a key intermediate in the production of phenol and acetone, which are important industrial chemicals.
作用機序
The mechanism of action of hydroperoxide, 1-methyl-1-(methylphenyl)ethyl, involves the formation of free radicals upon decomposition. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include:
Radical Formation: The hydroperoxide decomposes to form cumyl radicals.
Oxidation Pathways: These radicals can oxidize other molecules, leading to the formation of phenol and acetone.
類似化合物との比較
Hydroperoxide, 1-methyl-1-(methylphenyl)ethyl, can be compared with other similar compounds such as:
Hydroperoxide, 1-methyl-1-phenylethyl: Similar in structure but lacks the methyl group on the phenyl ring.
Hydroperoxide, 1-methylpentyl: Different in structure but also an organic peroxide.
Hydroperoxide, 1-methyl-1-(3-methylphenyl)ethyl: Similar in structure but with the methyl group in a different position on the phenyl ring.
The uniqueness of this compound, lies in its specific structure, which influences its reactivity and the types of reactions it undergoes.
特性
CAS番号 |
26444-17-7 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
1-(2-hydroperoxypropan-2-yl)-2-methylbenzene |
InChI |
InChI=1S/C10H14O2/c1-8-6-4-5-7-9(8)10(2,3)12-11/h4-7,11H,1-3H3 |
InChIキー |
PMHODFQTVFDQPV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(C)(C)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



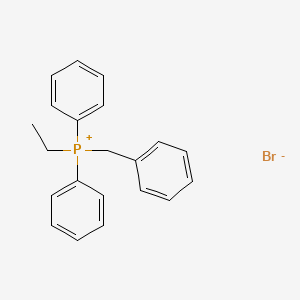
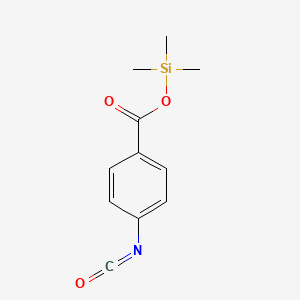


![8-[(Prop-2-en-1-yl)oxy]octa-1,6-diene](/img/structure/B14688931.png)

![3-Oxa-7,9-dithiabicyclo[3.3.1]nonane](/img/structure/B14688950.png)


